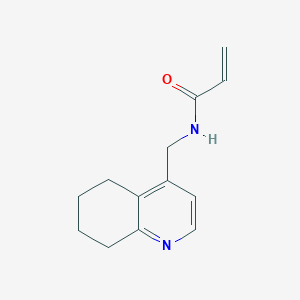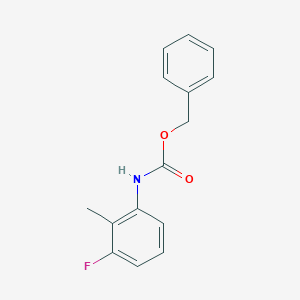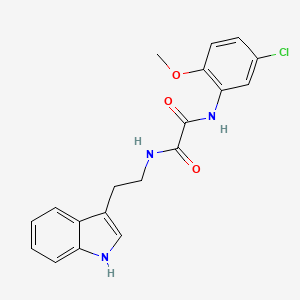
N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide, also known as OXA-24, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. OXA-24 is a small molecule inhibitor of the enzyme histone deacetylase 6 (HDAC6), which plays a role in regulating cell growth, differentiation, and survival.
作用机制
N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide works by inhibiting the activity of HDAC6, which is involved in the regulation of various cellular processes, including protein degradation, cell migration, and cell division. By inhibiting HDAC6, this compound can disrupt these processes, leading to the inhibition of cell growth and the promotion of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, this compound has also been studied for its biochemical and physiological effects. Studies have shown that this compound can induce the acetylation of tubulin, a protein involved in the formation of microtubules, which are essential for cell division and intracellular transport. This acetylation of tubulin can lead to the disruption of microtubule dynamics, which can result in the inhibition of cell growth and the promotion of apoptosis.
实验室实验的优点和局限性
One advantage of using N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide in lab experiments is its specificity for HDAC6. Unlike other HDAC inhibitors, which can target multiple HDAC enzymes, this compound specifically targets HDAC6, which can reduce off-target effects and increase the specificity of the compound. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer to cells in vitro.
未来方向
There are several future directions for the study of N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide. One area of research is in the development of more potent and selective HDAC6 inhibitors. Another area of research is in the investigation of the combination of this compound with other chemotherapeutic agents, to determine if the compound can enhance the effectiveness of these agents. Additionally, more research is needed to determine the potential side effects of this compound and its safety profile in humans.
合成方法
The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 5-chloro-2-methoxybenzoic acid and 1H-indole-3-ethylamine. These two compounds are reacted together in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate N-(5-chloro-2-methoxybenzoyl)-1H-indole-3-ethylamine. This intermediate is then reacted with oxalyl chloride to form this compound.
科学研究应用
N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research is in the treatment of cancer. HDAC6 has been shown to play a role in the development and progression of various types of cancer, and inhibitors of this enzyme, such as this compound, have been investigated as potential cancer therapies. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to sensitize cancer cells to other chemotherapeutic agents.
属性
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-26-17-7-6-13(20)10-16(17)23-19(25)18(24)21-9-8-12-11-22-15-5-3-2-4-14(12)15/h2-7,10-11,22H,8-9H2,1H3,(H,21,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHBOULQVKAZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

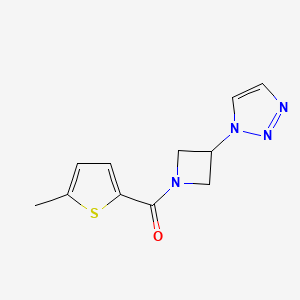

![N-(4-fluorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2899376.png)
![6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2899377.png)
![5-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2899378.png)
![N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2899380.png)
![3-acetyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzene-1-sulfonamide](/img/structure/B2899383.png)
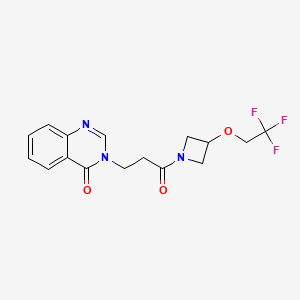
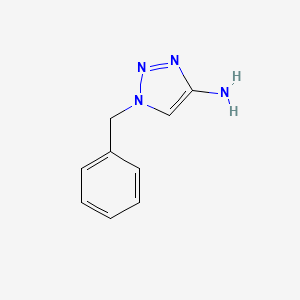
![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2899386.png)


